2-(6-Ethoxypyridin-2-yl)acetic acid
Overview
Description
“2-(6-Ethoxypyridin-2-yl)acetic acid” is a chemical compound with the CAS Number: 1550789-89-3 . It has a molecular weight of 181.19 and its IUPAC name is this compound . It is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11NO3/c1-2-13-8-5-3-4-7 (10-8)6-9 (11)12/h3-5H,2,6H2,1H3, (H,11,12) .Physical and Chemical Properties Analysis
“this compound” is a powder . The shipping temperature is normal .Scientific Research Applications
Chiral Auxiliary and Derivatizing Agents
- Chiral Auxiliary Application: 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid has been examined as a versatile chiral phosphonic auxiliary. This study showed its potential use as chiral derivatizing agents for amines and alcohols, with satisfactory separation of diastereomeric alcohols and amines in 31P NMR spectra, indicating its applicability in stereochemical analysis (Majewska, 2019).
Ligand Synthesis for Metal Complexes
- Synthesis of Bi- and Tridentate Ligands: The synthon [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester, obtained from 2-aminopyridine, has been used in Pfitzinger-type condensation to directly provide bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety. These ligands are valuable for their ability to promote lower energy electronic absorption in metal complexes and for tethering ligands to semiconductor surfaces (Zong, Zhou, & Thummel, 2008).
Biotransformations
- Biotransformation Studies: 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, possessing two stereogenic centers, was subjected to biotransformations using four bacterial species. The study highlighted stereoselective hydrolysis where isomers with a phosphorus atom in (SP)-configuration were preferentially hydrolyzed, illustrating the compound's potential in biocatalytic processes (Majewska, 2015).
Synthesis of Heterocyclic Compounds
- Synthesis of 2-Mercapto-4-Methoxypyridine-3-Carbonitrile Derivatives: This research demonstrated the synthesis of derivatives starting from 2-bromo-4-methoxypyridine-3-carbonitrile or 2-mercapto-4-methoxypyridine-3-carbonitrile. The products showed noticeable bacteriostatic or tuberculostatic activity, indicating their potential in developing new antimicrobial agents (Miszke et al., 2008).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 2-(6-Ethoxypyridin-2-yl)acetic acid are currently unknown . Understanding the pathways influenced by this compound and their downstream effects would provide valuable insights into its mechanism of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors impact the action of this compound is currently lacking .
Safety and Hazards
The safety information for “2-(6-Ethoxypyridin-2-yl)acetic acid” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
2-(6-ethoxypyridin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-8-5-3-4-7(10-8)6-9(11)12/h3-5H,2,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGHBFPCCJVSQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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